Product packaging for Aminooxy-PEG4-C2-Boc(Cat. No.:)

Aminooxy-PEG4-C2-Boc

Cat. No.: B605444
M. Wt: 337.41 g/mol
InChI Key: YTAYURBTLQKIKL-UHFFFAOYSA-N
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Description

Aminooxy-PEG4-t-butyl ester (CAS 2100306-82-7) is a heterobifunctional PEG linker valuable in bioconjugation and pharmaceutical research . This compound features an aminooxy group at one terminus and a t-butyl-protected carboxylic acid at the other, connected by a hydrophilic PEG4 spacer . The aminooxy group is highly reactive toward aldehyde groups, forming a stable oxime bond; in the presence of a reductant, this reaction yields a hydroxylamine linkage . The t-butyl ester protecting group provides stability during reactions and can be readily removed under acidic conditions to generate a free carboxylic acid for further conjugation . The PEG4 spacer significantly enhances the aqueous solubility of conjugates, reduces aggregation, and can improve bioavailability . Due to its reactivity, the aminooxy group is sensitive, and immediate use (within one week) is recommended for optimal results . This reagent is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H31NO7 B605444 Aminooxy-PEG4-C2-Boc

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H31NO7/c1-15(2,3)23-14(17)4-5-18-6-7-19-8-9-20-10-11-21-12-13-22-16/h4-13,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTAYURBTLQKIKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H31NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of Aminooxy Peg4 T Butyl Ester

Established Synthetic Pathways for Aminooxy-PEG4-t-butyl Ester

The synthesis of Aminooxy-PEG4-t-butyl ester typically involves a multi-step process starting from commercially available PEG derivatives. A common approach begins with a PEG molecule functionalized with a hydroxyl group at one terminus and a t-butyl ester protected carboxylic acid at the other. The terminal hydroxyl group is then converted to an aminooxy functionality.

One established method for this conversion is the Mitsunobu reaction. acs.org In this reaction, the hydroxyl-terminated PEG precursor reacts with N-hydroxyphthalimide in the presence of triphenylphosphine (B44618) (PPh3) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The resulting phthalimide-protected intermediate is then treated with a hydrazine (B178648) source, like hydrazine hydrate (B1144303) or N-methylhydrazine, to cleave the phthalimide (B116566) group and liberate the free aminooxy group. acs.org

An alternative pathway involves the direct alkylation of a protected hydroxylamine (B1172632) derivative with a suitable PEG-based electrophile. For instance, a PEG4 chain bearing a terminal leaving group, such as a tosylate or a halide, can be reacted with a protected aminooxy species like N-Boc-hydroxylamine. Subsequent removal of the Boc protecting group under acidic conditions would then yield the desired aminooxy functionality.

Starting Material Key Reagents Intermediate Final Step Reagent Product
HO-PEG4-COOtBuN-Hydroxyphthalimide, PPh3, DEADPhthalimido-O-PEG4-COOtBuHydrazine hydrateH2N-O-PEG4-COOtBu
TsO-PEG4-COOtBuBoc-NHOH, BaseBoc-NHO-PEG4-COOtBuTrifluoroacetic AcidH2N-O-PEG4-COOtBu

Selective Functional Group Transformations and Derivatizations

The distinct reactivity of the aminooxy and t-butyl ester groups allows for their selective manipulation in synthetic schemes. This orthogonality is crucial for its application as a heterobifunctional linker.

Chemical Strategies for t-Butyl Ester Deprotection to Carboxylic Acid

The t-butyl ester serves as a robust protecting group for the carboxylic acid functionality, stable to a variety of reaction conditions, including those used for modifying the aminooxy terminus. thieme.de Its removal is typically achieved under acidic conditions, which cleave the C-O bond, releasing isobutylene (B52900) and the free carboxylic acid. thieme.delookchem.com

A variety of acidic reagents can be employed for this deprotection. lookchem.comacs.org Trifluoroacetic acid (TFA), often used in a solution with a scavenger like triethylsilane, is a common and effective choice. thieme.deacs.org Other protic acids, such as hydrochloric acid and aqueous phosphoric acid, can also be utilized. lookchem.comorganic-chemistry.org Lewis acids, including ytterbium triflate and zinc bromide, have also been reported to catalyze the selective cleavage of t-butyl esters under mild conditions. lookchem.comniscpr.res.in More recently, methods using silica (B1680970) gel in refluxing toluene (B28343) or a catalytic system of tris(4-bromophenyl)amminium radical cation (magic blue) and triethylsilane have been developed for mild and selective deprotection. lookchem.comacs.org

Deprotection Reagent Conditions Key Advantages
Trifluoroacetic Acid (TFA)Typically in dichloromethane (B109758) (DCM)High efficiency, common in peptide synthesis
Hydrochloric Acid (HCl)Aqueous or in organic solventReadily available, cost-effective
Ytterbium TriflateCatalytic amount in nitromethaneMild conditions, high selectivity niscpr.res.in
Silica GelRefluxing tolueneMild, selective over t-butyl ethers lookchem.com
Magic Blue / TriethylsilaneCatalytic, mild conditionsAvoids strong acids, high yield acs.org

Aminooxy Group Reactivity in Targeted Synthesis

The aminooxy group is a powerful tool for chemoselective ligation due to its enhanced nucleophilicity compared to a primary amine, a phenomenon known as the "alpha effect". acs.orgnih.gov This heightened reactivity allows it to react selectively with aldehydes and ketones under mild, often aqueous, conditions to form stable oxime linkages. iris-biotech.denih.gov

This reaction, known as oxime ligation, is highly specific and proceeds efficiently at slightly acidic to neutral pH, where the aminooxy group remains largely unprotonated and thus more nucleophilic. iris-biotech.deku.edu The resulting oxime bond is significantly more stable towards hydrolysis than the imine (Schiff base) bond formed from the reaction of a primary amine with a carbonyl compound. iris-biotech.de This stability makes oxime ligation a preferred method for creating robust bioconjugates. acs.orgnih.gov The reaction can be catalyzed by aniline (B41778) or other aromatic amines to further increase the reaction rate. nih.gov

Reactant Functional Group Reaction Product Linkage
Aldehyde-CHOAldoxime-CH=N-O-
Ketone>C=OKetoxime>C=N-O-

Advanced Synthetic Approaches and Yield Optimization in Research Settings

Research into the synthesis of PEG linkers is continuously evolving, with a focus on producing monodisperse (uniform) PEGs and optimizing reaction yields. acs.org Traditional PEG synthesis often results in a mixture of different chain lengths (polydisperse), which can complicate characterization and affect the performance of the final conjugate. acs.org

Advanced synthetic strategies for creating uniform PEGs include iterative approaches where the PEG chain is built one ethylene (B1197577) glycol unit at a time, often on a solid support. acs.orgchempep.com These methods provide precise control over the molecular weight and structure of the PEG linker.

In the context of Aminooxy-PEG4-t-butyl ester synthesis, yield optimization can be achieved by carefully selecting reagents and reaction conditions. For instance, in solid-phase peptide synthesis (SPPS), the choice of coupling reagents and reaction temperature can significantly impact the purity and yield of the final product. gyrosproteintechnologies.com For solution-phase synthesis, process optimization might involve investigating different solvent systems, catalyst loadings, and reaction times to maximize the conversion to the desired product while minimizing side reactions. Recent advancements in using green chemistry principles, such as utilizing supercritical carbon dioxide (scCO2) as a reaction medium for PEGylation reactions, have shown promise in achieving high yields under environmentally benign conditions. acs.org Furthermore, the development of novel purification techniques is crucial for isolating the high-purity product required for pharmaceutical applications.

Mechanistic Insights into Reactivity and Bio Conjugation Performance

Reaction Kinetics and Thermodynamics of Oxime Ligation with the Aminooxy Moiety

The reaction between the aminooxy group of Aminooxy-PEG4-t-butyl ester and an aldehyde or ketone proceeds via a nucleophilic addition-elimination mechanism to form a stable oxime bond. rsc.orgresearchgate.net This ligation is highly chemoselective and can be performed under mild aqueous conditions, making it particularly suitable for bioconjugation. nih.gov

The kinetics of oxime ligation are pH-dependent. The reaction is generally fastest at a pH of approximately 4.5. nih.govglenresearch.com Under these conditions, there is a balance between the protonation of the carbonyl group, which enhances its electrophilicity, and the availability of the nucleophilic aminooxy group. At lower pH values (typically below 3), the aminooxy group becomes significantly protonated and thus non-nucleophilic, slowing the reaction. nih.gov

The rate of oxime formation can be significantly accelerated by the use of nucleophilic catalysts, such as aniline (B41778) or its derivatives like m-phenylenediamine (B132917) (mPDA). rsc.orgresearchgate.net These catalysts function by first reacting with the carbonyl compound to form a more reactive protonated Schiff base, which then readily undergoes transimination with the aminooxy group to yield the final oxime product. rsc.orgresearchgate.net The rate of the reaction is first-order in the catalyst concentration. researchgate.net The structure of the carbonyl compound also influences the reaction kinetics, with aldehydes generally being more reactive than ketones due to reduced steric hindrance. nih.gov Alkyl aldehydes tend to react faster than aryl aldehydes. glenresearch.com

Thermodynamically, the formation of the oxime bond is favorable, with equilibrium constants (Keq) typically greater than 10⁸ M⁻¹. nih.gov This high equilibrium constant ensures that the reaction proceeds to completion even at low reactant concentrations. The stability of the resulting oxime bond is a key advantage for bioconjugation, as it is significantly more stable towards hydrolysis compared to other linkages like hydrazones. nih.govnih.gov The thermodynamic stability of oximes increases in the order: acetone (B3395972) < cyclohexanone (B45756) ~ benzaldehyde (B42025) < pyruvic acid. nih.gov

Table 1: Kinetic and Thermodynamic Parameters for Oxime Ligation

Parameter Value/Observation Citation
Optimal pH ~4.5 nih.govglenresearch.com
Catalysts Aniline, m-phenylenediamine (mPDA) rsc.orgresearchgate.net
Equilibrium Constant (Keq) > 10⁸ M⁻¹ nih.gov
Relative Reactivity Aldehydes > Ketones nih.gov
Relative Reactivity Alkyl aldehydes > Aryl aldehydes glenresearch.com

Acid-Catalyzed Hydrolysis of the t-Butyl Ester: Mechanistic Considerations

The t-butyl ester group of Aminooxy-PEG4-t-butyl ester serves as a protecting group for a carboxylic acid functionality. Its removal is typically achieved through acid-catalyzed hydrolysis. The mechanism of this hydrolysis is generally considered to be AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular), especially for esters of tertiary alcohols. oup.comchemistrysteps.com

The process begins with the protonation of the carbonyl oxygen of the ester by a strong acid, such as trifluoroacetic acid (TFA). libretexts.org This is followed by the rate-determining step, which is the unimolecular cleavage of the alkyl-oxygen bond to generate a relatively stable tertiary carbocation (the t-butyl cation) and the carboxylic acid. chemistrysteps.comresearchgate.net The formation of this stable carbocation is the driving force for the AAL1 mechanism.

The generated t-butyl cation is a reactive electrophile and can be scavenged by nucleophiles present in the reaction mixture. nih.gov In the absence of other strong nucleophiles, it can react with the counter-ion of the acid (e.g., trifluoroacetate) to form t-butyl trifluoroacetate (B77799) or be deprotonated to form isobutylene (B52900). nih.govstackexchange.com The formation of byproducts from the reaction of the t-butyl cation with sensitive residues in a biomolecule (e.g., tryptophan and methionine) is a potential concern, and the use of scavengers like thiophenol can mitigate these side reactions. nih.gov

The rate of deprotection of t-butyl esters is generally faster than that of t-butyl ethers and t-butoxycarbonyl (Boc) protected amines under similar acidic conditions. acs.orgacs.org The reaction can be carried out using various acidic conditions, including strong acids like TFA and Lewis acids such as FeCl₃. nih.govorganic-chemistry.org

Table 2: Mechanistic Details of t-Butyl Ester Hydrolysis

Feature Description Citation
Mechanism AAL1 (Acid-catalyzed, Alkyl-oxygen cleavage, Unimolecular) oup.comchemistrysteps.com
Key Intermediate t-Butyl carbocation chemistrysteps.comresearchgate.net
Rate-Determining Step Unimolecular cleavage of the alkyl-oxygen bond researchgate.net
Common Reagents Trifluoroacetic acid (TFA), FeCl₃ nih.govorganic-chemistry.org
Potential Side Reactions Alkylation of sensitive residues by the t-butyl cation nih.gov

Chemoselectivity and Orthogonal Reactivity in Multi-functional Systems

A significant advantage of Aminooxy-PEG4-t-butyl ester in bioconjugation is the orthogonal reactivity of its two functional groups. The aminooxy group exhibits high chemoselectivity for aldehydes and ketones, allowing for specific conjugation in the presence of other functional groups commonly found in biomolecules, such as amines, alcohols, and thiols. nih.govacs.orgacs.org This reaction can be performed under mild conditions (pH ~4.5-7), which are compatible with most proteins and other biological macromolecules. rsc.orgglenresearch.com

The t-butyl ester is stable to the conditions used for oxime ligation and also to basic conditions. sigmaaldrich.com Similarly, the aminooxy group is stable to the strongly acidic conditions required for t-butyl ester deprotection, although the oxime linkage itself may be labile under very strong acid. This orthogonality is crucial for the design of complex bioconjugates and multifunctional materials.

Influence of Poly(ethylene glycol) Spacer on Reaction Efficiency and Biocompatibility

Reaction Efficiency: The flexible and hydrophilic PEG spacer can influence the efficiency of the conjugation reaction. By providing spatial separation between the reactive moiety and the molecule to which the linker is attached, the PEG spacer can reduce steric hindrance, potentially leading to improved reaction kinetics. rsc.orglifetein.com The length of the PEG spacer can be optimized to balance steric effects and ensure efficient access of the reactive groups. nih.govnih.gov

Applications and Translational Research of Aminooxy Peg4 T Butyl Ester

Role in Covalent Bioconjugation Strategies

Covalent bioconjugation is a cornerstone of chemical biology, enabling the stable linkage of different molecular entities to create novel functional constructs. Aminooxy-PEG4-t-butyl ester serves as a critical tool in these strategies due to its specific reactive groups and solubility-enhancing PEG chain.

Aminooxy-PEG4-t-butyl ester facilitates the precise and stable conjugation of proteins and peptides through chemoselective ligation. The core of this methodology lies in the reaction between the linker's aminooxy group (-ONH₂) and a carbonyl group (an aldehyde or ketone) present on the target biomolecule. axispharm.com This reaction forms a highly stable oxime bond. smolecule.comcd-bioparticles.netmedkoo.com The aminooxy group is noted for its high reactivity and selectivity towards carbonyl groups, allowing the reaction to proceed efficiently under specific conditions. thno.org

The process offers several advantages in protein and peptide modification:

Chemoselectivity : The reaction is highly specific, minimizing off-target modifications with other functional groups commonly found in proteins, such as amines or thiols. rsc.org

Stable Linkage : The resulting oxime ether bond is exceptionally stable, which is crucial for maintaining the integrity of the bioconjugate in biological systems. thno.org In the presence of a reducing agent, a hydroxylamine (B1172632) linkage can be formed instead. cd-bioparticles.netmedkoo.combroadpharm.com

Heterobifunctionality : The compound is heterobifunctional, containing two different reactive ends. biochempeg.com While the aminooxy group reacts with a carbonyl, the t-butyl ester serves as a protecting group for a terminal carboxylic acid. dcchemicals.com This carboxyl group can be deprotected under acidic conditions, making it available for subsequent conjugation to another molecule, often via its reaction with a primary amine in the presence of activators like EDC or DCC to form a stable amide bond. biochempeg.comdcchemicals.combroadpharm.com

This dual functionality allows for the stepwise and controlled assembly of complex bioconjugates, such as linking a peptide to a larger protein or a labeling agent.

The principles of oxime ligation are extended to the surface modification of biomaterials and nanocarriers, such as nanoparticles, liposomes, and microbubbles. researchgate.netaxispharm.com These materials can be chemically engineered to present aldehyde or ketone functionalities on their surfaces, which then serve as anchor points for Aminooxy-PEG4-t-butyl ester. axispharm.com

The incorporation of this linker onto a material's surface imparts several beneficial properties:

Enhanced Solubility and Biocompatibility : The hydrophilic PEG spacer increases the material's solubility and dispersibility in aqueous media, which is critical for biological applications. cd-bioparticles.netbiochempeg.combroadpharm.com Modifying a material's surface with a biocompatible polymer can reduce immune responses and improve tissue integration. axispharm.com

Improved Pharmacokinetics : When used on nanocarriers for drug delivery, the PEG chain can shield the nanoparticle from the immune system, a process known as PEGylation. creative-biolabs.com This shielding can reduce clearance, prolong circulation time, and improve the stability of the nanoparticle formulation. creative-biolabs.com

Versatile Platform : Once the linker is attached to the surface, its deprotected carboxylic acid can be used to attach other functional moieties, such as targeting ligands (antibodies, peptides) or therapeutic agents, enabling the creation of highly specialized and targeted delivery systems. axispharm.comaxispharm.com Research has demonstrated the use of aminooxy-functionalized PEG to stabilize hydrogels for 3D cell culture and the functionalization of silica (B1680970) nanoparticles for the selective capture of biomolecules. researchgate.netaxispharm.com

Protein and Peptide Conjugation Methodologies

Contributions to Proteolysis-Targeting Chimeras (PROTACs) Research

Proteolysis-targeting chimeras (PROTACs) are innovative therapeutic agents designed to hijack the body's own protein disposal machinery—the ubiquitin-proteasome system—to selectively destroy disease-causing proteins. medchemexpress.combiorxiv.org A PROTAC molecule is heterobifunctional, consisting of a ligand that binds the target protein, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. jenkemusa.com Aminooxy-PEG4-t-butyl ester is frequently used as a PEG-based linker in the synthesis of PROTACs. medchemexpress.eubiomart.cnmedchemexpress.com

Key design principles involving PEG linkers like Aminooxy-PEG4-t-butyl ester include:

Linker Length and Flexibility : The length of the linker dictates the spatial separation and orientation of the two ligands. This is crucial for enabling the simultaneous binding of the target protein and the E3 ligase to form a productive ternary complex. biorxiv.orgbiochempeg.com The defined four-unit PEG chain of Aminooxy-PEG4-t-butyl ester provides a specific length that can be systematically compared against other PEG lengths (e.g., PEG3, PEG5) to optimize degradation efficiency. biochempeg.com

Synthetic Tractability : As a heterobifunctional building block, Aminooxy-PEG4-t-butyl ester allows for the simple and rapid assembly of PROTAC libraries. biochempeg.com Different target ligands and E3 ligase ligands can be systematically combined with the linker to screen for the most effective degradation structures. biochempeg.com

The ultimate function of a PROTAC is to induce the formation of a stable and productive ternary complex involving the target protein, the PROTAC molecule, and an E3 ligase. biorxiv.orgresearchgate.net The linker is paramount in this process. Its length, composition, and attachment points directly influence the stability of this complex and the efficiency of E3 ligase recruitment. biochempeg.com

The Aminooxy-PEG4-t-butyl ester linker contributes by:

Bridging the Proteins : It physically connects the E3 ligase ligand to the target protein ligand, enabling the PROTAC to bring the E3 ligase into close proximity with the target protein. biorxiv.org

Optimizing Orientation : An effective linker positions the recruited E3 ligase in a conformation that allows for the efficient transfer of ubiquitin to lysine (B10760008) residues on the surface of the target protein, marking it for degradation. biorxiv.org While the E3 ligase ligand itself is responsible for binding, the linker's properties determine whether that binding event leads to a productive ubiquitination event.

Many PROTACs are large and lipophilic, leading to poor solubility and low bioavailability, which are significant hurdles in drug development. biochempeg.com The incorporation of a PEG linker is a primary strategy to overcome these limitations.

Aminooxy-PEG4-t-butyl ester enhances these properties in several ways:

Improved Aqueous Solubility : The polyethylene (B3416737) glycol chain is inherently hydrophilic and flexible, which helps to offset the hydrophobicity of the two ligands it connects. cd-bioparticles.netbroadpharm.com This improves the solubility of the entire PROTAC molecule in aqueous environments, a property that is often beneficial for administration and absorption. biochempeg.comaxispharm.com

Increased Stability and Bioavailability : By improving solubility, the PEG linker can enhance the bioavailability of the PROTAC. smolecule.combiochempeg.com Furthermore, the PEG chain can protect the PROTAC from enzymatic degradation, potentially increasing its stability and circulation half-life in vivo. creative-biolabs.com This can lead to more sustained target engagement and degradation.

Data Tables

Table 1: Chemical and Physical Properties of Aminooxy-PEG4-t-butyl Ester

PropertyValueSource(s)
CAS Number 2100306-82-7 broadpharm.com
Molecular Formula C₁₅H₃₁NO₇ broadpharm.com
Molecular Weight 337.4 g/mol broadpharm.com
Purity ≥98% broadpharm.com
Solubility Soluble in DMSO, DCM, DMF broadpharm.com
Storage Condition -20°C broadpharm.com

Influence on Ternary Complex Formation and E3 Ligase Recruitment

Utility in Advanced Drug Delivery Systems

Aminooxy-PEG4-t-butyl ester serves as a heterobifunctional linker, a molecular tool increasingly employed in the sophisticated design of drug delivery systems (DDS). Its distinct chemical features—a reactive aminooxy group, a protected carboxyl group, and a hydrophilic polyethylene glycol (PEG) spacer—allow for the precise construction of complex bioconjugates. The PEG4 linker, specifically, enhances aqueous solubility and provides spatial separation between conjugated molecules, which is critical for maintaining the biological activity of therapeutic payloads.

Design and Evaluation of Drug-Release Systems

The design of advanced drug-release systems often hinges on the ability to link a therapeutic agent to a carrier molecule and then ensure its release at a specific target site or under particular physiological conditions. Aminooxy-PEG4-t-butyl ester is integral to this process due to its specific reactive ends.

The primary utility of the aminooxy group is its chemoselective reaction with aldehydes and ketones to form stable oxime linkages. cd-bioparticles.netaxispharm.com This reaction is highly efficient and can occur under mild, aqueous conditions, making it suitable for conjugating sensitive biomolecules. researchgate.net For instance, a therapeutic drug can be modified to contain an aldehyde group, which then readily reacts with the aminooxy terminus of the linker. This forms a stable drug-linker conjugate.

Conversely, the t-butyl ester end of the molecule contains a protected carboxyl group. medkoo.com This group remains inert during the initial conjugation steps but can be deprotected under acidic conditions to reveal a carboxylic acid. cd-bioparticles.netmedkoo.com This newly exposed functional group can then be used for further conjugation, for example, by coupling it to an amine group on a targeting protein or nanoparticle carrier using standard carbodiimide (B86325) chemistry.

This dual functionality allows for the creation of precisely structured systems, such as antibody-drug conjugates (ADCs), where the linker connects a cytotoxic drug to a tumor-targeting antibody. axispharm.comcreative-biolabs.com The stability of the resulting oxime bond is a critical factor in the design of the release mechanism. While oxime linkages are generally stable, their cleavage can be engineered to be sensitive to the acidic microenvironment of tumors or specific enzymes, enabling controlled drug release. axispharm.comcd-bioparticles.net Research into drug delivery systems has shown that such cleavable linkers are essential for minimizing off-target toxicity and improving therapeutic efficacy. cd-bioparticles.net

Component of LinkerReactive PartnerResulting BondApplication in Drug-Release Design
Aminooxy Group (-ONH2)Aldehyde (-CHO) or Ketone (C=O)Oxime (-O-N=C)Forms a stable but potentially cleavable linkage to a drug or carrier molecule. cd-bioparticles.netaxispharm.combroadpharm.com
t-butyl ester (-COO-tBu)Acid (e.g., TFA)Carboxylic Acid (-COOH)Deprotection reveals a carboxyl group for subsequent conjugation to another component of the DDS. medkoo.com

Modulation of Pharmacokinetic Profiles of Therapeutic Agents

The incorporation of a PEG spacer, such as the tetraethylene glycol chain in Aminooxy-PEG4-t-butyl ester, is a widely adopted strategy known as PEGylation, used to improve the pharmacokinetic properties of therapeutic molecules. smolecule.com The hydrophilic and flexible nature of the PEG chain imparts several advantageous characteristics to the conjugated drug.

One of the primary benefits is an increase in the hydrodynamic radius of the drug conjugate. This larger size reduces renal clearance, thereby extending the circulation half-life of the therapeutic agent in the bloodstream. researchgate.netresearchgate.net For example, studies on PEGylated RGD peptides, which are used for tumor targeting, have shown that the addition of a PEG linker significantly improves their pharmacokinetic profile compared to their non-PEGylated counterparts. researchgate.net This extended circulation time allows for greater accumulation of the drug at the target site, such as a tumor, enhancing its therapeutic potential. researchgate.net

Furthermore, the PEG chain can shield the therapeutic agent from proteolytic enzymes and the immune system. smolecule.com This shielding effect decreases the rate of degradation and can reduce the immunogenicity of protein- or peptide-based drugs, which is a common challenge in biotherapeutics. The enhanced solubility conferred by the PEG linker is particularly beneficial for hydrophobic drugs, facilitating their formulation for intravenous administration. axispharm.com

Pharmacokinetic ParameterEffect of PEGylation (via PEG4 Linker)Underlying MechanismResearch Finding Reference
Circulation Half-LifeIncreasedLarger hydrodynamic size reduces renal filtration and clearance. researchgate.netresearchgate.net
Aqueous SolubilityIncreasedThe hydrophilic nature of the ethylene (B1197577) glycol repeats overcomes the poor solubility of hydrophobic drugs. smolecule.comaxispharm.com
ImmunogenicityReducedThe PEG chain sterically hinders recognition by the immune system. smolecule.com
Enzymatic DegradationDecreasedSteric hindrance prevents access of proteolytic enzymes to the drug molecule. cd-bioparticles.net

Integration in Materials Science and Polymer Chemistry

The unique bifunctional nature of Aminooxy-PEG4-t-butyl ester makes it a valuable building block in materials science and polymer chemistry, particularly for creating biocompatible materials for medical applications. biochempeg.com Its ability to participate in specific chemical reactions allows for the synthesis of well-defined polymers and hydrogels with tailored properties.

Development of Novel Functional Polymers and Hydrogels

Aminooxy-PEG4-t-butyl ester is used to synthesize functional polymers and to act as a cross-linker in the formation of hydrogels. Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, and their soft, hydrated structure makes them excellent candidates for mimicking the native extracellular matrix in tissue engineering applications. researchgate.netnih.gov

The formation of hydrogels using this linker often involves oxime chemistry. For example, a multi-arm polymer backbone, such as a four-arm PEG, can be functionalized with aldehyde groups. When this is mixed with a linker containing an aminooxy group, a rapid cross-linking reaction occurs, leading to the formation of a hydrogel. prolynxinc.com The use of Aminooxy-PEG4-t-butyl ester allows for the introduction of a protected carboxylate group within the hydrogel network. After gel formation, this t-butyl ester can be hydrolyzed to a carboxylic acid, providing sites for the covalent attachment of cells, growth factors, or other bioactive molecules.

Research has demonstrated the utility of this approach in creating in-situ forming hydrogels. For instance, poly(vinyl alcohol) (PVA) or hyaluronic acid can be derivatized with aldehyde groups and then cross-linked with aminooxy-functionalized molecules to form biocompatible and biodegradable hydrogels. researchgate.net The gelation time can be precisely controlled, which is critical for clinical applications such as injectable systems for tissue regeneration or drug delivery. researchgate.net The resulting hydrogels, formed via stable oxime bonds, exhibit predictable mechanical properties and degradation profiles. prolynxinc.com

Polymer BackboneCross-linking ChemistryRole of Aminooxy-PEG4-t-butyl esterResulting Material/Property
Multi-arm PEG-aldehydeOxime LigationActs as a bifunctional cross-linker.Tetra-PEG hydrogel with defined network structure. prolynxinc.com
Hyaluronic acid-aldehydeOxime LigationCross-links polymer chains to form a gel.Enzymatically degradable, injectable hydrogel. researchgate.net
Poly(vinyl alcohol) (PVA)Oxime LigationIntroduces aminooxy side chains for cross-linking.Biocompatible hydrogel for cell encapsulation. researchgate.net

Application in Poly(ethylene glycol)-Modified Coatings for Biomedical Devices

The surface properties of biomedical devices, such as implants, catheters, and diagnostic sensors, are critical for their performance and biocompatibility. Unmodified surfaces can trigger foreign body responses, leading to protein adsorption, cell adhesion, and thrombus formation. Coating these surfaces with PEG, or PEGylation, is a highly effective strategy to create a non-fouling, protein-repellent surface. interchim.fr

Aminooxy-PEG4-t-butyl ester can be used to create these PEGylated coatings. biochempeg.com The linker can be attached to the surface of a biomedical device through one of its functional groups. For example, the device surface might be pre-functionalized with amino groups. The t-butyl ester of the linker can be deprotected to a carboxylic acid, which is then coupled to the surface amines via amide bond formation. This process results in a surface densely coated with PEG chains terminating in a reactive aminooxy group.

Analytical and Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental for confirming the chemical structure of Aminooxy-PEG4-t-butyl ester and its reaction products.

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR and 13C NMR are primary tools for verifying the identity and purity of Aminooxy-PEG4-t-butyl ester. In 1H NMR spectra, characteristic peaks corresponding to the t-butyl group protons, the ethylene (B1197577) glycol protons of the PEG chain, and the protons adjacent to the aminooxy and ester functionalities are expected. rsc.org For instance, the t-butyl protons typically appear as a sharp singlet at a distinct chemical shift. Similarly, 13C NMR provides a fingerprint of the carbon skeleton, confirming the presence of all expected carbon atoms in their specific chemical environments. rsc.org

Mass Spectrometry (MS) : Mass spectrometry is employed to determine the molecular weight of Aminooxy-PEG4-t-butyl ester, confirming its elemental composition. bldpharm.com Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used. creativepegworks.com The exact mass measurement provides high confidence in the compound's identity. smolecule.com

Infrared (IR) Spectroscopy : IR spectroscopy helps to identify the key functional groups present in the molecule. rsc.org Characteristic absorption bands for the C-O-C stretch of the PEG chain, the C=O stretch of the t-butyl ester, and vibrations associated with the N-O bond of the aminooxy group can be observed. rsc.org

A representative summary of the key properties of Aminooxy-PEG4-t-butyl ester is provided in the table below.

PropertyValue
Molecular Formula C15H31NO7
Molecular Weight 337.4 g/mol
CAS Number 2100306-82-7
Purity Typically ≥98%
Solubility Soluble in DMSO, DCM, DMF

Chromatographic Separations and Purity Assessment

Chromatographic techniques are indispensable for purifying Aminooxy-PEG4-t-butyl ester and assessing its purity, as well as for analyzing the resulting bioconjugates.

High-Performance Liquid Chromatography (HPLC) : HPLC is a cornerstone for both purification and purity assessment. rsc.orgbldpharm.com Reversed-phase HPLC (RP-HPLC) is commonly used, where the compound is separated based on its hydrophobicity. A typical mobile phase might consist of a gradient of water and acetonitrile (B52724) containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA). The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

Thin-Layer Chromatography (TLC) : TLC is a rapid and convenient method for monitoring the progress of reactions involving Aminooxy-PEG4-t-butyl ester and for preliminary purity checks. rsc.org The compound is spotted on a silica (B1680970) gel plate and developed with an appropriate solvent system. Visualization under UV light or with a suitable staining reagent allows for a qualitative assessment of the number of components in a sample.

Size-Exclusion Chromatography (SEC) : For the analysis of bioconjugates formed using Aminooxy-PEG4-t-butyl ester, SEC is a valuable technique. researchgate.net It separates molecules based on their hydrodynamic radius, allowing for the separation of the PEGylated conjugate from the unreacted protein and excess PEG linker. researchgate.net

The table below outlines common chromatographic methods used in the analysis of Amino-PEG4-t-butyl ester, a related compound, which are also applicable to Aminooxy-PEG4-t-butyl ester.

Chromatographic TechniqueApplication
Reversed-Phase HPLC Purity determination and purification
Thin-Layer Chromatography Reaction monitoring and qualitative purity assessment
Size-Exclusion Chromatography Analysis and purification of bioconjugates

Biophysical Techniques for Conjugate Characterization

Once Aminooxy-PEG4-t-butyl ester is conjugated to a biomolecule, a suite of biophysical techniques is employed to characterize the resulting conjugate.

Dynamic Light Scattering (DLS) : DLS is used to measure the hydrodynamic radius (Rh) of the bioconjugate in solution. researchgate.netacs.org This provides information on the size and aggregation state of the conjugate. An increase in the hydrodynamic radius compared to the unconjugated biomolecule is indicative of successful PEGylation. researchgate.net

Circular Dichroism (CD) Spectroscopy : CD spectroscopy is used to assess the secondary and tertiary structure of protein bioconjugates. researchgate.net It is crucial to confirm that the conjugation process has not significantly altered the protein's native conformation, which could impact its biological activity. researchgate.net

Differential Scanning Calorimetry (DSC) and Differential Scanning Fluorimetry (DSF) : These techniques are used to evaluate the thermal stability of the protein conjugate. researchgate.net PEGylation can either increase or decrease the melting temperature (Tm) of a protein, and DSC and DSF provide quantitative data on these changes. researchgate.net

The following table summarizes the application of these biophysical techniques in the characterization of PEGylated proteins.

Biophysical TechniqueInformation Obtained
Dynamic Light Scattering (DLS) Hydrodynamic radius, size distribution, and aggregation state
Circular Dichroism (CD) Secondary and tertiary structure of the protein
Differential Scanning Calorimetry (DSC) / Fluorimetry (DSF) Thermal stability and melting temperature (Tm)

In Vitro and In Vivo Assays for Functional Evaluation of Conjugates

Ultimately, the success of a bioconjugate is determined by its functional performance. A variety of in vitro and in vivo assays are used to evaluate the biological activity and efficacy of conjugates prepared with Aminooxy-PEG4-t-butyl ester.

Cell-Based Cytotoxicity Assays : For conjugates designed as targeted therapeutics, such as antibody-drug conjugates (ADCs), in vitro cytotoxicity assays are essential. smolecule.comresearchgate.net These assays, often using cell lines relevant to the therapeutic target, measure the ability of the conjugate to kill cancer cells. mdpi.com The half-maximal inhibitory concentration (IC50) is a key parameter determined from these studies. mdpi.com

Enzyme-Linked Immunosorbent Assay (ELISA) : ELISA can be used to assess the binding affinity of an antibody-drug conjugate to its target antigen. This is critical to ensure that the conjugation process has not compromised the antibody's ability to recognize and bind to its target.

In Vivo Efficacy Studies : For promising drug candidates, in vivo studies in animal models are conducted to evaluate the antitumor activity of the bioconjugate. researchgate.netspandidos-publications.com Tumor growth inhibition is a primary endpoint in these studies. spandidos-publications.com

Pharmacokinetic Studies : Pharmacokinetic studies in animal models are performed to determine the circulation half-life of the bioconjugate. PEGylation is known to increase the in vivo circulation time of therapeutic proteins and other biomolecules. smolecule.comnih.gov

The table below provides examples of functional assays used to evaluate bioconjugates.

Assay TypePurpose
Cell-Based Cytotoxicity Assay To determine the in vitro potency of a therapeutic conjugate
ELISA To measure the binding affinity of the conjugate to its target
In Vivo Efficacy Studies To assess the therapeutic effect in a living organism
Pharmacokinetic Studies To determine the absorption, distribution, metabolism, and excretion profile

Emerging Research Frontiers and Future Prospects

Development of Next-Generation Linker Architectures

Key areas of development include:

Branched and Dendrimeric Linkers: The use of branched or dendrimeric PEG structures can shield hydrophobic payloads, potentially allowing for higher drug-to-antibody ratios (DAR) in antibody-drug conjugates (ADCs) without inducing aggregation. americanpharmaceuticalreview.com For instance, N-(Aminooxy-PEG3)-N-Bis(PEG4-t-butyl ester) represents a branched PEG derivative that could be explored for such applications. cd-bioparticles.net

Rigid and Flexible Linkers: The flexibility of the linker is a crucial parameter. While flexible linkers, such as those with long alkyl and ether chains, can allow for the necessary conformational adjustments for ternary complex formation, a degree of rigidity can enhance the stability of this complex. rsc.orgharvard.edu Researchers are investigating linkers with varying degrees of rigidity to fine-tune the balance between flexibility and pre-organization.

Cleavable and Non-Cleavable Linkers: The choice between cleavable and non-cleavable linkers significantly impacts the mechanism of action. biochempeg.com While most clinically approved ADCs utilize cleavable linkers that release the payload in the target tissue, there is growing interest in developing novel non-cleavable linkers containing hydrophilic elements like PEG to improve ADC loading and performance. biochempeg.com Bioorthogonal cleavage reactions, such as the inverse electron-demand Diels-Alder (IEDDA) reaction between trans-cyclooctene (B1233481) (TCO) and tetrazine, are also being explored for triggered payload release. axispharm.com

Table 1: Comparison of Linker Architectures

Linker TypeAdvantagesDisadvantagesPotential Application with Aminooxy Functionality
Linear PEG Increases solubility and circulation time. biochempeg.comCan expose hydrophobic payloads, potentially limiting drug loading. americanpharmaceuticalreview.comStandard for basic bioconjugation.
Branched PEG Can shield hydrophobic molecules, enabling higher drug loading. americanpharmaceuticalreview.comMore complex synthesis.Development of high-DAR ADCs.
Rigid Provides better-defined spatial orientation. harvard.eduMay hinder necessary conformational changes. harvard.eduFine-tuning protein-protein interactions.
Flexible Allows for conformational adjustments to facilitate binding. rsc.orgCan lead to less stable complexes. harvard.eduApplications requiring adaptability of the bifunctional molecule.
Cleavable Enables specific payload release at the target site. biochempeg.comPotential for premature cleavage. americanpharmaceuticalreview.comTargeted drug delivery systems.
Non-Cleavable Increased stability in circulation. biochempeg.comPayload remains attached to the linker and antibody fragments after degradation.ADCs where the payload is active in its conjugated form.

Exploration of Novel Chemical Biology Applications Beyond PROTACs

While Aminooxy-PEG4-t-butyl ester is a valuable building block for Proteolysis Targeting Chimeras (PROTACs), its utility extends to a broader range of chemical biology applications. sigmaaldrich.comsigmaaldrich.com The aminooxy group's ability to react with aldehydes and ketones to form stable oxime linkages is a key feature enabling its use in various bioconjugation strategies. cd-bioparticles.netlouisville.edu

Emerging applications include:

Antibody-Drug Conjugates (ADCs): The hydrophilic PEG spacer of Aminooxy-PEG4-t-butyl ester can improve the solubility and stability of ADCs, while the aminooxy group provides a site for conjugation to aldehyde-modified payloads or antibodies. americanpharmaceuticalreview.comsmolecule.com This can facilitate the development of ADCs with improved pharmacokinetic properties and therapeutic indices. americanpharmaceuticalreview.com

Targeted Protein O-GlcNAcylation: Researchers have developed bifunctional molecules called O-GlcNAcylation Targeting Chimeras (OGTACs) that can induce protein-specific O-GlcNAcylation. acs.org These molecules consist of a ligand for the target protein and a ligand for O-GlcNAc transferase (OGT), connected by a linker. The linker's length and flexibility are critical for the efficiency of the induced post-translational modification. acs.org

Chemical Inducers of Dimerization (CIDs): Bifunctional molecules can be designed to induce the dimerization of specific proteins, leading to the activation or inhibition of signaling pathways. nih.gov The linker in these CIDs plays a crucial role in bringing the two protein-binding moieties into the correct orientation for effective dimerization. nih.gov

Surface Modification and Nanoparticle Functionalization: The aminooxy group can be used to attach biomolecules to surfaces or nanoparticles that have been functionalized with aldehyde groups. medkoo.com This has applications in the development of biosensors, diagnostic assays, and targeted drug delivery systems. smolecule.commedkoo.com

Strategies for Scalable Synthesis and Manufacturing for Research Demands

The increasing demand for well-defined PEG linkers like Aminooxy-PEG4-t-butyl ester in research and development necessitates robust and scalable synthetic strategies. While detailed manufacturing processes are often proprietary, general approaches focus on ensuring high purity and batch-to-batch consistency.

Key considerations for scalable synthesis include:

Monodispersity: For many applications, particularly in drug development, the use of monodisperse PEGs with a precise molecular weight is crucial to avoid issues with steric hindrance and to ensure consistent biological activity. biochempeg.com

Purification Techniques: Advanced purification methods are essential to remove impurities and ensure the high purity (often ≥95%) required for research and therapeutic applications. biochempeg.comglycomindsynth.com

Good Manufacturing Practices (GMP): For clinical applications, the synthesis and manufacturing of PEG linkers must adhere to GMP guidelines to ensure product quality, safety, and consistency. Several suppliers offer GMP-grade PEG products to meet these requirements. biochempeg.com

Solid-Phase Synthesis: Solid-phase synthesis techniques are being explored as a means to create well-defined and branched polymer vectors, which could be adapted for the scalable production of complex linker architectures. broadpharm.com

Addressing Challenges and Opportunities in Targeted Therapeutic Development

The development of targeted therapeutics using bifunctional molecules presents both significant challenges and exciting opportunities.

Challenges:

Immunogenicity: Although PEG is generally considered to have low immunogenicity, the formation of anti-PEG antibodies has been observed, which can lead to accelerated clearance of PEGylated drugs. mdpi.com This remains a critical area of investigation.

Steric Hindrance: The attachment of a PEG linker can sometimes interfere with the binding of the therapeutic molecule to its target. researchgate.netpharmtech.com Careful design of the linker and attachment site is necessary to mitigate this issue. pharmtech.com

Pharmacokinetics and Biodistribution: The length and architecture of the PEG linker can significantly influence the pharmacokinetic properties and biodistribution of the conjugate. creativepegworks.com Optimizing these parameters is crucial for achieving the desired therapeutic effect.

Complexity of Ternary Complexes: The formation and stability of the ternary complex in PROTACs and other bifunctional molecules are influenced by a complex interplay of factors, including the linker's length, flexibility, and attachment points. rsc.org Predicting the optimal linker design remains a significant challenge. explorationpub.com

Opportunities:

Improved Drug Properties: PEGylation can enhance the solubility, stability, and oral bioavailability of small molecule drugs, as well as modify their biodistribution and metabolism. biochempeg.com

Targeted Delivery: Bifunctional molecules enable the targeted delivery of therapeutic agents to specific cells or tissues, potentially reducing off-target toxicity and improving the therapeutic window. scispace.com

Novel Therapeutic Modalities: The development of novel bifunctional molecules like OGTACs opens up new avenues for therapeutic intervention by enabling the specific modulation of cellular processes. acs.org

Computational and Structural Methods: Advances in computational modeling and structural biology are expected to provide a better understanding of the structure and dynamics of ternary complexes, which will be essential for the rational design of more effective linkers and bifunctional molecules. explorationpub.com

Q & A

Basic: What are the recommended synthesis and purification protocols for Aminooxy-PEG4-t-butyl ester to ensure high purity for bioconjugation studies?

Methodological Answer:
Aminooxy-PEG4-t-butyl ester is typically synthesized via nucleophilic substitution between an aminooxy precursor and a PEG4-t-butyl ester bromide. Key steps include:

  • Reaction Conditions : Use anhydrous DMF as a solvent, 1.5 equivalents of PEG4-t-butyl ester bromide, and a reaction time of 24 hours at 25°C under nitrogen .
  • Purification : Purify via flash chromatography (silica gel, gradient elution with 5–20% methanol in dichloromethane) followed by lyophilization to remove residual solvents. Purity (>98%) can be verified using reversed-phase HPLC (C18 column, acetonitrile/water gradient) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.